4-Chloro-5-pentylbenzene-1,3-diol

Description

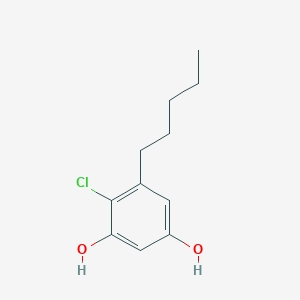

4-Chloro-5-pentylbenzene-1,3-diol is a substituted resorcinol derivative characterized by a chlorine atom at the 4-position and a pentyl chain at the 5-position of the benzene ring, with hydroxyl groups at positions 1 and 2.

Properties

IUPAC Name |

4-chloro-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12/h6-7,13-14H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTYGQUKQWMODI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-pentylbenzene-1,3-diol typically involves the chlorination of 5-pentylbenzene-1,3-diol. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the 4-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-pentylbenzene-1,3-diol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 5-pentylbenzene-1,3-diol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: 5-Pentylbenzene-1,3-diol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-pentylbenzene-1,3-diol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used to study the effects of chlorinated phenols on biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-pentylbenzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 4-Chloro-5-pentylbenzene-1,3-diol and related compounds:

Biological Activity

4-Chloro-5-pentylbenzene-1,3-diol is a compound of interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C11H15ClO2

- Molecular Weight : 216.7 g/mol

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways and organelles:

- Mitochondrial Targeting : Similar to other bioactive compounds, this compound may influence mitochondrial function, which is critical for cellular energy metabolism and apoptosis regulation .

- Gene Expression Modulation : The compound has been observed to regulate gene expression involved in cell signaling pathways, particularly those related to stress responses and metabolic regulation.

Antimicrobial Properties

Studies have suggested that this compound may possess antimicrobial properties. For instance, derivatives of similar compounds have been shown to exhibit significant activity against various bacterial strains. The presence of the chloro group enhances the compound's lipophilicity, potentially improving its ability to penetrate microbial membranes.

Antioxidant Activity

The diol structure allows for potential antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This property is critical in preventing cellular damage associated with various diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several chlorinated phenolic compounds, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Compound | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| This compound | 50 | 75% |

| Control (No Treatment) | - | 0% |

Study 2: Cellular Effects

In another investigation focusing on cellular effects, exposure to this compound led to a dose-dependent decrease in cell viability in human cancer cell lines. The mechanism was linked to increased apoptosis rates as evidenced by annexin V staining assays.

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 85 | 15 |

| 20 | 60 | 40 |

| 50 | 30 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.